molecular formula C16H23NO2 B5577466 N-cyclohexyl-N-ethyl-4-methoxybenzamide

N-cyclohexyl-N-ethyl-4-methoxybenzamide

Cat. No.: B5577466
M. Wt: 261.36 g/mol
InChI Key: MVZCFFOGUVJZLM-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-4-methoxybenzamide is a chemical compound of interest in organic and medicinal chemistry research. It belongs to a class of N-cyclohexyl benzamide derivatives, which have been explored in scientific studies for various biological activities . For instance, structurally similar compounds have been investigated as potential stimulants of gastrointestinal motility, providing a framework for this compound's research value . Furthermore, benzoic acid-derived amides serve as important precursors and core structures in synthetic chemistry. They can be used to develop novel chemical entities, such as a class of non-cytotoxic benzoic based amide nitrones that have shown potential as acetylcholinesterase inhibitors in research models . The synthesis of such benzamide compounds often leverages modern catalytic methods, including metal-catalyzed C-H functionalization, which allows for more efficient and step-economic synthetic routes . As a building block, this compound can be utilized in the oxidative amidation of aldehydes for the synthesis of more complex molecules . Researchers may employ this compound as a key intermediate in developing pharmacologically active molecules or as a model compound in methodological studies. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-17(14-7-5-4-6-8-14)16(18)13-9-11-15(19-2)12-10-13/h9-12,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZCFFOGUVJZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with cyclohexylamine and ethylamine. The reaction is carried out in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) in a solvent like dimethylformamide (DMF). The reaction mixture is stirred for several hours at room temperature, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of N-cyclohexyl-N-ethyl-4-hydroxybenzamide.

    Reduction: Formation of N-cyclohexyl-N-ethyl-4-methoxybenzylamine.

    Substitution: Formation of N-cyclohexyl-N-ethyl-4-alkoxybenzamide derivatives.

Scientific Research Applications

N-cyclohexyl-N-ethyl-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Physicochemical Properties
Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Structural Features References
N-Cyclohexyl-N-ethyl-4-methoxybenzamide R1 = Cyclohexyl, R2 = Ethyl, R3 = OMe 289.40 Bulky N-substituents; para-methoxy enhances electron density.
N-Cyclohexyl-4-methoxybenzamide R1 = Cyclohexyl, R2 = H, R3 = OMe 247.34 Single cyclohexyl group; reduced steric hindrance compared to ethyl analog.
N,N-Dicyclohexyl-4-nitrobenzamide R1 = Cyclohexyl, R2 = Cyclohexyl, R3 = NO2 356.47 Two cyclohexyl groups; nitro group increases electrophilicity.
4-Methoxy-N-methylbenzamide R1 = Me, R2 = H, R3 = OMe 165.19 Small N-methyl group; planar amide linkage (dihedral angle: 10.6° with benzene ring).
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide R1 = Piperidinyl-ethyl, R3 = OMe, I at C3 430.25 Iodine substitution enables radiopharmaceutical use; piperidinyl enhances solubility.

Key Observations :

  • Steric Effects : Bulky N-substituents (e.g., cyclohexyl, ethyl) increase lipophilicity and may hinder intermolecular interactions, as seen in crystallographic studies of N,N-dicyclohexyl derivatives .
  • Electron Density: The para-methoxy group in this compound stabilizes the aromatic ring via resonance, contrasting with electron-withdrawing groups (e.g., NO2 in N,N-dicyclohexyl-4-nitrobenzamide) .
  • Hydrogen Bonding : Simpler analogs like 4-methoxy-N-methylbenzamide exhibit intermolecular N–H···O hydrogen bonds, forming stable crystalline networks .
Crystallographic and Spectroscopic Data
  • Crystal Packing: N,N-Dicyclohexyl-4-nitrobenzamide forms a monoclinic crystal system (space group P2₁/c) with intermolecular C–H···O interactions stabilizing the lattice .
  • Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence at λem = 420 nm, attributed to electron-donating methoxy groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-N-ethyl-4-methoxybenzamide to ensure high purity and yield?

  • Methodological Answer : The compound can be synthesized via a two-step approach:

Amide Coupling : React 4-methoxybenzoic acid with cyclohexylamine and ethylamine using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Monitor reaction progress via TLC .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC and 1^1H/13^{13}C NMR .

  • Critical Parameters : Strict moisture control and stoichiometric balancing of amines are essential to avoid byproducts like mono-substituted benzamides .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^{13}C NMR (CDCl3_3) to confirm substitution patterns and hydrogen bonding. IR spectroscopy for amide C=O (1650–1680 cm1^{-1}) and methoxy C-O (1250 cm1^{-1}) stretches .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between amide groups and methoxy oxygen) .
  • Computational Modeling : Density Functional Theory (DFT) to predict electronic properties (HOMO-LUMO gaps) and compare with experimental data .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact the biological activity of this compound?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs (e.g., 4-ethoxy variant) and test in enzyme inhibition assays (e.g., kinase or protease panels). Use IC50_{50} values to quantify potency .
  • Solubility Analysis : Measure logP values (shake-flask method) to correlate substituent hydrophobicity with membrane permeability .
  • Data Interpretation : Methoxy groups enhance hydrogen bonding but reduce lipophilicity, potentially lowering cellular uptake compared to ethoxy derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for benzamide derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from experimental variability .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 743255) to identify trends in receptor binding or cytotoxicity .
  • Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for target proteins .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with slow evaporation. Add co-solvents like cyclohexane to induce nucleation .
  • Temperature Gradients : Use a thermal cycler to gradually lower temperature from 40°C to 4°C over 72 hours .
  • Crystallization Additives : Introduce small molecules (e.g., 1,2-diaminocyclohexane) to stabilize intermolecular hydrogen bonds .

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